

Mal-PEG12-alcohol CAS number and supplier information

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Compound of Interest

Compound Name: Mal-PEG12-alcohol

Cat. No.: B8106435

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Mal-PEG12-alcohol: A Technical Guide for Researchers

Chemical Identifier: Mal-PEG12-alcohol CAS Number: 58914-60-6

Physicochemical Properties

Mal-PEG12-alcohol is a heterobifunctional crosslinker featuring a maleimide group at one terminus and a hydroxyl group at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The maleimide group facilitates covalent bonding with thiol-containing molecules, while the hydroxyl group can be further modified for subsequent reactions. The PEG linker enhances the solubility of the molecule in aqueous solutions.[1][2]

Property	Value	Reference
Molecular Formula	C28H51NO14	[2]
Molecular Weight	625.7 g/mol	[2]
Purity	Typically ≥95%	[3]
Solubility	Water, DMSO, DCM, DMF	
Storage Conditions	-20°C, in a dry environment	



Suppliers

A variety of chemical suppliers offer **Mal-PEG12-alcohol** for research and development purposes. The following table lists some of the known suppliers.

Supplier	Website
BroadPharm	INVALID-LINK
Biopharma PEG	INVALID-LINK
Hunan Huateng Pharmaceutical Co., Ltd.	INVALID-LINK
AxisPharm	INVALID-LINK

Applications in Bioconjugation and Drug Development

Mal-PEG12-alcohol is a versatile tool in the field of bioconjugation, with significant applications in drug delivery and development. The maleimide group reacts specifically with sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides, forming stable thioether bonds. This specific reactivity makes it an ideal linker for creating well-defined bioconjugates.

The primary applications include:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The PEG component of the linker can improve the pharmacokinetic properties of the ADC.
- Protein Modification and Labeling: The maleimide group allows for the site-specific attachment of molecules to proteins, which can be used for introducing labels (e.g., fluorescent dyes) or for modifying protein function.
- Surface Functionalization: The linker can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and other diagnostic assays.
- Nanotechnology: It finds use in the functionalization of nanoparticles for targeted drug delivery and imaging applications.



Experimental Protocols

General Protocol for Protein-Thiol Conjugation with Mal-PEG12-alcohol

This protocol outlines the general steps for conjugating a maleimide-containing molecule to a protein with available sulfhydryl groups. This procedure is adapted from standard maleimide conjugation protocols.

Materials:

- Protein containing free sulfhydryl groups (e.g., a cysteine-containing peptide or a reduced antibody)
- Mal-PEG12-alcohol
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5. Degas the buffer before use.
- Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
- Quenching solution: A solution of a small molecule thiol, such as cysteine or 2mercaptoethanol.
- Desalting column for purification.

Procedure:

- Protein Preparation:
 - If the protein's sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Dissolve the protein in conjugation buffer and add a 10-20 fold molar excess of a reducing agent like TCEP.
 - Incubate the reaction for 30-60 minutes at room temperature.



 Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.

Conjugation Reaction:

- Immediately after protein preparation, dissolve the Mal-PEG12-alcohol in a small amount of an organic solvent like DMSO or DMF and then add it to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended.
- Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

Quenching the Reaction:

- To stop the conjugation reaction, add a quenching solution to react with any unreacted maleimide groups. A 2-fold molar excess of the quenching reagent over the starting amount of maleimide is typically sufficient.
- Incubate for 15-30 minutes at room temperature.

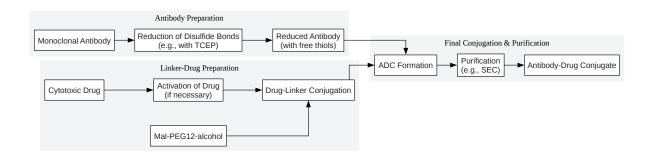
Purification:

 Remove the excess unreacted Mal-PEG12-alcohol and quenching reagent by size exclusion chromatography (SEC) or dialysis.

Workflow and Pathway Diagrams General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using a maleimide-PEG linker.





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References

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- 2. Mal-PEG12-alcohol, 58914-60-6 | BroadPharm [broadpharm.com]
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